Ado-trastuzuMab-eMtansine cas nr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ado-trastuzumab emtansine involves the conjugation of trastuzumab with emtansine via a stable thioether linker. The process begins with the production of trastuzumab in mammalian Chinese Hamster Ovary cells. Emtansine, a derivative of maytansine, is then chemically linked to trastuzumab through a non-reducible thioether bond . This stable linkage ensures that the cytotoxic agent is only released within the targeted cancer cells, minimizing systemic toxicity .
Análisis De Reacciones Químicas
Ado-trastuzumab emtansine undergoes several chemical reactions, primarily involving the release of the cytotoxic agent emtansine within the cancer cells. The key reactions include:
Proteolytic Degradation: Once internalized by the cancer cell, the antibody-drug conjugate is degraded in the lysosome, releasing the active cytotoxic agent emtansine.
Microtubule Inhibition: Emtansine binds to tubulin, inhibiting microtubule assembly and causing cell cycle arrest and apoptosis. Common reagents and conditions used in these reactions include lysosomal enzymes and the intracellular environment of the cancer cells.
Aplicaciones Científicas De Investigación
Ado-trastuzumab emtansine has several scientific research applications, particularly in the fields of oncology and pharmacology:
Cancer Treatment: It is primarily used for the treatment of HER2-positive metastatic breast cancer, especially in patients who have previously received trastuzumab and taxane-based therapies
Clinical Trials: Ongoing research is exploring its efficacy in other HER2-positive cancers, such as gastric cancer.
Mechanistic Studies: Researchers use ado-trastuzumab emtansine to study the mechanisms of antibody-drug conjugates and their targeted delivery systems.
Mecanismo De Acción
The mechanism of action of ado-trastuzumab emtansine involves several steps:
Binding to HER2: The trastuzumab component binds to the HER2 receptor on the surface of cancer cells.
Internalization and Degradation: The antibody-drug conjugate is internalized via receptor-mediated endocytosis and transported to the lysosome.
Release of Emtansine: Proteolytic degradation within the lysosome releases the active cytotoxic agent emtansine.
Microtubule Inhibition: Emtansine binds to tubulin, inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Ado-trastuzumab emtansine is unique among antibody-drug conjugates due to its specific targeting of HER2-positive cancer cells and its stable thioether linker, which minimizes systemic toxicity . Similar compounds include:
Trastuzumab: A monoclonal antibody that targets HER2 but lacks the cytotoxic component.
Pertuzumab: Another HER2-targeting monoclonal antibody used in combination with trastuzumab for enhanced efficacy.
Brentuximab Vedotin: An antibody-drug conjugate targeting CD30-positive lymphomas, using a different cytotoxic agent.
Ado-trastuzumab emtansine stands out due to its dual mechanism of action, combining targeted antibody therapy with potent cytotoxicity, making it a valuable tool in the treatment of HER2-positive cancers .
Propiedades
Número CAS |
1018448-65-1 |
---|---|
Fórmula molecular |
C47H64ClN5O13S |
Peso molecular |
974.6 g/mol |
Nombre IUPAC |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate |
InChI |
InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/b11-9-,25-10-/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1 |
Clave InChI |
WPWQMVXPTHKASL-KLVLVJRKSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)\C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.